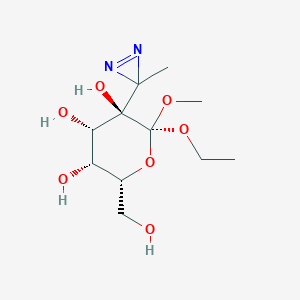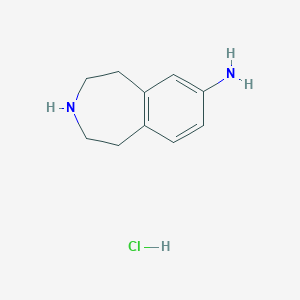
2-Chloro-2-méthylpropane
Vue d'ensemble
Description
2-Chloro-2-methylpropane, also known as tert-butyl chloride, is an organic compound with the molecular formula C₄H₉Cl. It is a colorless liquid that is commonly used as an alkylating agent in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in different scientific fields .
Applications De Recherche Scientifique
2-Chloro-2-methylpropane has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent to introduce tert-butyl groups into various molecules.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of rubber, plastic additives, and other chemical intermediates.
Mécanisme D'action
Target of Action
2-Chloro-2-methylpropane, also known as tert-Butyl chloride, is primarily used as an alkylating agent . It is used to functionalize molecules with a tert-butyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions, such as alcohols .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, a hydrogen atom in the target molecule is replaced by an alkyl group, in this case, a tert-butyl group . This results in the formation of a new compound. For example, when 2-Chloro-2-methylpropane reacts with an alcohol, it can convert the alcohol into a chloride .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-2-methylpropane is the conversion of alcohols into chlorides . This can have downstream effects on various biochemical processes, depending on the specific alcohol that is being converted.
Result of Action
The primary result of the action of 2-Chloro-2-methylpropane is the conversion of alcohols into chlorides . This can lead to changes in the chemical composition and properties of the target molecules, potentially affecting their function and the biochemical pathways they are involved in.
Action Environment
The action of 2-Chloro-2-methylpropane can be influenced by various environmental factors. For example, the presence of water can lead to the slow hydrolysis of the compound, releasing hydrochloric acid . This can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound is highly flammable, and its storage and handling require specific conditions to ensure safety .
Analyse Biochimique
Biochemical Properties
It is known to serve as an effective chlorinating agent, in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides .
Molecular Mechanism
The molecular mechanism of 2-Chloro-2-methylpropane involves its role as an alkylating agent. It can transfer a tert-butyl group to other molecules, which can lead to changes in their structure and function . This can result in changes in gene expression, enzyme activity, and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylpropane can be synthesized through the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid. The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of 2-chloro-2-methylpropane . The process typically includes steps such as liquid-liquid separation, washing, drying, and distillation to purify the product .
Industrial Production Methods: In industrial settings, the production of 2-chloro-2-methylpropane follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-2-methylpropane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as water, alcohols, and amines to form corresponding products . For example, when reacted with water, it forms 2-methylpropan-2-ol .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include water, alcohols, and amines.
Friedel-Crafts Alkylation: 2-Chloro-2-methylpropane can be used in Friedel-Crafts alkylation reactions to introduce tert-butyl groups into aromatic compounds.
Major Products:
With Water: 2-Methylpropan-2-ol
With Alcohols: Corresponding tert-butyl ethers
With Amines: Corresponding tert-butyl amines
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
- 1,4-Dibromobut-2-ene
- 1-Bromo-4-sec-butyl-2-methylbenzene
Comparison: 2-Chloro-2-methylpropane is unique due to its tertiary structure, which makes it more reactive in nucleophilic substitution reactions compared to primary and secondary alkyl halides. This increased reactivity is attributed to the stability of the carbocation intermediate formed during the reaction . Additionally, its ability to introduce tert-butyl groups makes it valuable in various synthetic applications .
Propriétés
IUPAC Name |
2-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKLOOSMBRFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)3CCl, C4H9Cl | |
| Record name | t-butyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/T-butyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023937 | |
| Record name | t-Butylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Propane, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
302.0 [mmHg] | |
| Record name | tert-Butyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-20-0 | |
| Record name | tert-Butyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | t-Butylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN2YO95TZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloro-2-methylpropane?
A1: 2-Chloro-2-methylpropane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []
Q2: Are there any spectroscopic data available for 2-chloro-2-methylpropane?
A2: Yes, researchers have studied the millimeter-wave spectra of 2-chloro-2-methylpropane. [] Additionally, local-mode analysis of overtone spectra has been conducted to investigate uncoupled methyl carbon-hydrogen oscillators. []
Q3: How does the dielectric constant of 2-chloro-2-methylpropane behave under high pressure and low temperature?
A3: Studies have revealed that the dielectric constant of 2-chloro-2-methylpropane increases with increasing pressure and decreases with decreasing temperature. This behavior is attributed to changes in the Kirkwood correlation factor, which reflects molecular orientation and interaction. []
Q4: Can 2-chloro-2-methylpropane be used in alkylation reactions?
A4: Yes, 2-chloro-2-methylpropane can act as an alkylating agent. Researchers have explored its use in the alkylation of toluene to synthesize para-tert-butyltoluene, employing triethylamine hydrochloride-aluminum chloride ionic liquids as catalysts. []
Q5: Has 2-chloro-2-methylpropane been explored in the context of organometallic chemistry?
A5: Yes, studies have investigated the oxidative addition of the C–Cl bond in 2-chloro-2-methylpropane to a rhodium(I) pincer complex. This reaction proceeds under mild conditions and is proposed to follow a radical mechanism involving chloride atom abstraction. []
Q6: Have molecular dynamics simulations been employed to study 2-chloro-2-methylpropane?
A6: Yes, molecular dynamics simulations have been utilized to investigate the SN1 ionization reaction of 2-chloro-2-methylpropane in various solvents, including the ionic liquid 1-ethyl-3-methylimidazolium hexafluorophosphate. These simulations provide valuable insights into the reaction mechanism and solvent effects. []
Q7: Have any predictive models been developed for 2-chloro-2-methylpropane-containing mixtures?
A7: Yes, the statistical associating fluid theory for potentials of variable range (SAFT-VR) has been successfully employed to model the phase equilibrium of binary mixtures containing 2-chloro-2-methylpropane and cyclic ethers or methyl tert-butyl ether. [, ]
Q8: Are there known challenges in using 2-chloro-2-methylpropane as an initiator in polymerization reactions?
A8: Yes, while α,ω-dichloropoly(2-methylpropene) derived from 2-chloro-2-methylpropane can act as an initiator for the polymerization of 2-methylpropene, studies suggest that 2-chloro-2-methylpropane itself might not be suitable as a direct replacement. []
Q9: What is known about the solubility of 2-chloro-2-methylpropane?
A9: 2-Chloro-2-methylpropane's infinite dilution activity coefficients have been studied in various binary solvent mixtures, including alcohols and ethers, using the UNIFAC model. This provides valuable information about its solubility and thermodynamic behavior in different solvent environments. [, , ]
Q10: Are there alternative compounds with similar reactivity to 2-chloro-2-methylpropane in solvolysis reactions?
A10: Yes, researchers have investigated the solvolysis kinetics of other tertiary alkyl halides, such as 3-chloro-3-ethylpentane and 2-chloro-2,4,4-trimethylpentane, in various alcohols and compared their reactivity to that of 2-chloro-2-methylpropane. [, , ]
Q11: How are modern research tools used to study reactions involving 2-chloro-2-methylpropane?
A11: Researchers have combined nuclear magnetic resonance (NMR) spectroscopy with ultrasound to study the solvolysis of 2-chloro-2-methylpropane in aqueous 2-methylpropan-2-ol. This approach allows for in-situ monitoring of the reaction and provides insights into the effects of ultrasound on reaction kinetics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


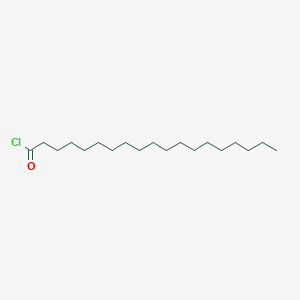


![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)

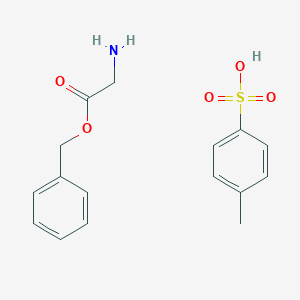

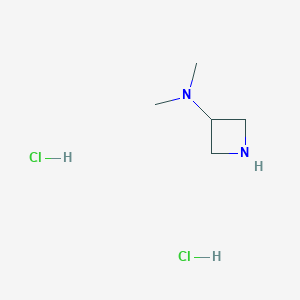
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
